molecular formula C10H8BrFO3 B580913 Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate CAS No. 668969-68-4

Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate

Cat. No. B580913
CAS RN: 668969-68-4
M. Wt: 275.073
InChI Key: YMQNEIXEJHZWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate, also known as Ethyl (5-bromo-2-fluorobenzoyl)acetate, is a chemical compound with the molecular formula C11H10BrFO3 . It is used as a reactant in the preparation of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, which are selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .


Molecular Structure Analysis

The structure of Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate has been confirmed by various methods such as 1 H NMR, 13 C NMR, MS, FT-IR, and single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate has a molecular weight of 289.1 . It has a predicted boiling point of 325.6±32.0 °C and a predicted density of 1.487±0.06 g/cm3 . The melting point is 34-39 °C and the flash point is 110 °C . The pKa is predicted to be 10.10±0.50 .

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

Research into the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds with similar structures to Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate, has been conducted. These studies involve the synthesis, spectroscopic, and X-ray characterization of derivatives, exploring how substituents influence the interaction energy of the C⋯O tetrel bond. Such investigations can be crucial for understanding molecular interactions and designing molecules with specific properties (Ahmed et al., 2020).

Synthesis and Characterization

Ethyl 2-(4-fluorophenyl)-2-oxoacetate has been utilized in the synthesis of key intermediates for pharmaceutical compounds, demonstrating the utility of such esters in drug synthesis pathways. For example, a method for preparing (S)-3-(4-fluorophenyl)morpholin-2-one from a similar compound in a few steps has been developed, highlighting the potential of Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate in synthesizing complex molecules (Wang, 2015).

Molecular Docking and Biological Evaluation

Compounds structurally related to Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate have been synthesized and characterized for their biological activities. For instance, a new derivative was prepared and evaluated for cytotoxic activity against various human cancer cell lines, showing potent activity. This suggests that Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate could be of interest in the development of new therapeutic agents (Riadi et al., 2021).

Crystal Structure Analysis

The structural elucidation of compounds similar to Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate through crystal structure analysis provides insights into their molecular geometry and interactions. Such studies are foundational in the field of crystal engineering and material science, contributing to the understanding of molecular assembly and properties (Sapnakumari et al., 2014).

Catalytic Asymmetric Hydrogenation

The catalytic asymmetric hydrogenation of related esters has been explored for the synthesis of compounds with high enantiomeric excess. This process is significant in the synthesis of chiral molecules, which are important in various fields including pharmaceuticals (Li et al., 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, not eat, drink or smoke when using this product, and specific measures in case of ingestion, skin contact, or eye contact .

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor is a part of the glutamate receptor family, which plays a crucial role in the central nervous system’s excitatory synaptic transmission.

Mode of Action

Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate acts as a negative allosteric modulator of mGluR2 . This means it binds to a site on the receptor different from the active site, leading to a conformational change that reduces the receptor’s response to its ligand, glutamate. This modulation can decrease the excitatory synaptic transmission in the brain, which may have implications in various neurological and psychiatric disorders.

Biochemical Pathways

The compound’s action on mGluR2 can affect the glutamatergic signaling pathway . By modulating mGluR2 activity, it can influence the downstream effects of this pathway, potentially altering neuronal excitability and synaptic plasticity.

Result of Action

As a negative allosteric modulator of mGluR2, Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate can reduce the receptor’s response to glutamate . This modulation can lead to decreased excitatory synaptic transmission, which may have potential therapeutic implications in conditions associated with excessive glutamatergic activity.

properties

IUPAC Name

ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQNEIXEJHZWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728876
Record name Ethyl (5-bromo-2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

668969-68-4
Record name Ethyl (5-bromo-2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.